molecular formula C12H8F2N4 B8789438 8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B8789438
M. Wt: 246.22 g/mol
InChI Key: QHFVECUIHVUSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a useful research compound. Its molecular formula is C12H8F2N4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8F2N4

Molecular Weight

246.22 g/mol

IUPAC Name

8-(3,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H8F2N4/c13-9-4-3-7(6-10(9)14)8-2-1-5-18-11(8)16-12(15)17-18/h1-6H,(H2,15,17)

InChI Key

QHFVECUIHVUSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (5.33 g, 25 mmol), 3,4-difluorophenylboronic acid (5.92 g, 37.5 mmol) and 2M aqueous sodium carbonate solution (62.5 mL, 125 mmol) in 1,4-dioxane (250 mL) was treated with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (1.02 g, 1.25 mmol) at room temperature and then stirred for 18 hours at 110° C. The reaction was cooled to room temperature and separated between water (312 mL) and ethyl acetate (500 mL). The aqueous layer was extracted with further ethyl acetate (500 mL). The organic layers were washed with saturated aqueous sodium chloride solution (300 mL), combined, dried over sodium sulfate, filtered off and evaporated. The brown solid was trituration with diethyl ether (130 mL) and dichloromethane (25 mL) to yield the title compound as a light brown solid (6.33 g, 97%). MS ISP (m/e): 247.2 (100) [(M+H)+].
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
97%

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